5alpha-Androstan-3alpha-ol

Description

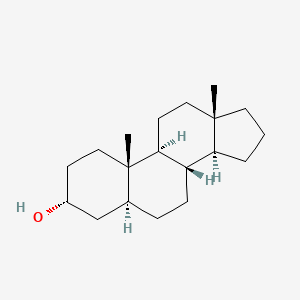

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13-17,20H,3-12H2,1-2H3/t13-,14+,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTOLSNIKJIDFF-PHFHYRSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC1C3CCC4CC(CCC4(C3CC2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4C[C@@H](CC[C@@]4([C@H]3CC2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316180 | |

| Record name | 5α-Androstan-3α-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7657-50-3 | |

| Record name | 5α-Androstan-3α-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7657-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5α-Androstan-3α-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Endogenous Production of 5alpha Androstan 3alpha Ol and Its Key Derivatives

Steroidogenic Precursors and Intermediates

The production of 5alpha-Androstan-3alpha-ol can originate from several key steroid hormones through various metabolic routes, including the classical and "backdoor" pathways.

The most direct and well-established pathway for the synthesis of this compound involves the metabolism of testosterone (B1683101) and its more potent derivative, dihydrotestosterone (B1667394) (DHT). In androgen target tissues, testosterone is converted to DHT by the action of steroid 5alpha-reductase enzymes. nih.govnih.govnih.govnih.gov Subsequently, DHT is metabolized to this compound by the action of reductive 3alpha-hydroxysteroid dehydrogenases (3alpha-HSDs). nih.gov This conversion is a key step in terminating the potent androgenic signal of DHT. nih.gov However, the reaction is reversible, and oxidative 3alpha-HSD isoforms can convert this compound back to DHT, thus providing an alternative source of this potent androgen. nih.govscienceopen.com

This classical pathway can be summarized as follows: Testosterone → Dihydrotestosterone (DHT) → this compound

In immature mouse testes, the primary route for androstanediol formation is through the conversion of testosterone to dihydrotestosterone, which is then metabolized to androstanediol. nih.gov

Androstenedione (B190577) and DHEA, primarily produced by the adrenal glands, are important precursors in the synthesis of androgens, and consequently, this compound. nih.govviamedica.pl

Androstenedione Pathway: Androstenedione can be converted to testosterone by the enzyme 17beta-hydroxysteroid dehydrogenase. wikipedia.orgnih.gov Once testosterone is formed, it can enter the classical pathway described above to ultimately yield this compound. Androstenedione itself can also be a substrate for 5alpha-reductase, leading to the formation of androstanedione, which can then be further metabolized. wikipedia.orgtmc.edu

DHEA Pathway: DHEA is a precursor for androstenedione and androstenediol. nih.govnih.gov It can be converted to androstenedione by 3beta-hydroxysteroid dehydrogenase (3beta-HSD). nih.govnih.gov From androstenedione, the pathway can proceed as described above. Alternatively, DHEA can be converted to androstenediol, which can then be converted to testosterone. nih.gov Testosterone then serves as the immediate precursor to DHT and subsequently this compound. nih.gov

The conversion of these adrenal androgens in peripheral tissues is a significant source of potent androgens, particularly in conditions where gonadal production is low. nih.gov

An alternative route for the synthesis of DHT and its metabolites, known as the "backdoor pathway," bypasses the traditional intermediates of testosterone and androstenedione. wikipedia.orgnih.gov This pathway is particularly important during fetal development and in certain pathological conditions. wikipedia.orgnih.gov

In the backdoor pathway, 21-carbon steroids like progesterone (B1679170) and 17alpha-hydroxyprogesterone (17OHP) are the initial substrates. wikipedia.org Progesterone, often of placental origin in the fetus, can be converted to 17OHP. nih.govplos.org The key initial step in this pathway is the 5alpha-reduction of these C21 steroids. wikipedia.org

The sequence of reactions can proceed as follows:

Progesterone is converted to 5alpha-dihydroprogesterone (5α-DHP) by 5alpha-reductase. nih.gov

5α-DHP is then reduced to allopregnanolone (B1667786) by a 3alpha-hydroxysteroid dehydrogenase. nih.gov

Alternatively, 17OHP is 5alpha-reduced to 5alpha-pregnan-17alpha-ol-3,20-dione (17OHDHP) by SRD5A1. wikipedia.orgplos.org

17OHDHP is subsequently converted to 5alpha-pregnane-3alpha,17alpha-diol-20-one (17OH-allopregnanolone) by a 3alpha-HSD. wikipedia.orgnih.gov

Through the action of the 17,20 lyase activity of P450c17, these pregnane derivatives are converted to androstane (B1237026) derivatives like androsterone (B159326). nih.govnih.gov

Finally, androsterone is converted to this compound by 17beta-hydroxysteroid dehydrogenase type 3 (HSD17B3). nih.gov

This pathway ultimately produces this compound, which can then be oxidized in target tissues to form DHT. nih.govbioscientifica.com Studies in immature mouse testes have also identified a secondary pathway for androstanediol synthesis that utilizes progesterone as a precursor. nih.gov

Enzymatic Regulation of this compound Synthesis

The synthesis of this compound is tightly regulated by the activity of specific enzymes that catalyze key conversion steps. The balance between the activities of these enzymes determines the local concentration of this steroid.

The steroid 5alpha-reductase (SRD5A) family of enzymes is critical for the production of 5alpha-reduced steroids, including the precursors to this compound. wikipedia.org There are three main isoenzymes: SRD5A1, SRD5A2, and SRD5A3. wikipedia.orgnih.gov

SRD5A1 and SRD5A2 are the primary enzymes responsible for the conversion of testosterone to DHT in the classical pathway. wikipedia.org SRD5A2 is predominantly expressed in androgen target tissues like the prostate. wikipedia.orgnih.gov SRD5A1 is crucial in the backdoor pathway, catalyzing the 5alpha-reduction of 17OHP. wikipedia.orgplos.org Studies in immature mouse testes show that SRD5A1 is the key isoenzyme for androstanediol formation. nih.gov

SRD5A3 also possesses 5alpha-reductase activity and can convert testosterone to DHT. tmc.edutmc.edu While its primary role is in protein N-linked glycosylation, it can contribute to the formation of 5alpha-reduced steroids. nih.govresearchgate.net Some research indicates that SRD5A3 can also convert androstenedione and progesterone to their 5alpha-reduced forms. tmc.edu

The activity of these isoenzymes is a key determinant in both the classical and backdoor pathways leading to this compound.

| Enzyme | Gene | Primary Substrates in Androgen Pathways | Key Role in this compound Synthesis |

| Steroid 5alpha-Reductase 1 | SRD5A1 | Testosterone, Progesterone, 17OH-Progesterone wikipedia.orgnih.gov | Key enzyme in the "backdoor pathway" plos.org; involved in androstanediol synthesis in immature testes nih.gov |

| Steroid 5alpha-Reductase 2 | SRD5A2 | Testosterone wikipedia.org | Primary enzyme for DHT production from testosterone in the classical pathway in target tissues wikipedia.orgnih.gov |

| Steroid 5alpha-Reductase 3 | SRD5A3 | Testosterone, Androstenedione, Progesterone tmc.edutmc.edu | Contributes to the formation of 5alpha-reduced steroids tmc.edutmc.edu |

The final step in the formation of this compound from DHT, as well as several steps in the backdoor pathway, are catalyzed by 3alpha-hydroxysteroid oxidoreductases (3alpha-HSORs), also known as aldo-keto reductases (AKRs). nih.govnih.gov These enzymes exhibit bidirectional activity, meaning they can both reduce and oxidize steroids. nih.gov

Reductive Activity: In the classical pathway, the reductive activity of 3alpha-HSORs converts the potent androgen DHT into the weaker androgen this compound. nih.gov This is considered a key step in androgen inactivation. The enzyme AKR1C2, for instance, primarily catalyzes the reduction of DHT to 3alpha-diol. researchgate.net

Oxidative Activity: Conversely, the oxidative activity of certain 3alpha-HSORs can convert this compound back to DHT, thereby regenerating a potent androgen at the tissue level. nih.govscienceopen.com This back-conversion can be a significant source of DHT in certain contexts. nih.gov

The balance between the reductive and oxidative activities of these enzymes is crucial for regulating the intracellular levels of DHT and this compound. nih.gov

| Enzyme Family | Direction of Reaction | Substrate | Product | Significance |

| 3alpha-Hydroxysteroid Oxidoreductase (reductive) | Reduction | Dihydrotestosterone (DHT) | This compound | Inactivation of the potent androgen DHT nih.gov |

| 3alpha-Hydroxysteroid Oxidoreductase (oxidative) | Oxidation | This compound | Dihydrotestosterone (DHT) | Regeneration of the potent androgen DHT in target tissues nih.govscienceopen.com |

17beta-Hydroxysteroid Dehydrogenase (17beta-HSD) Involvement

The 17beta-hydroxysteroid dehydrogenase (17beta-HSD) family of enzymes are critical players in the final steps of androgen and estrogen synthesis. These enzymes, primarily belonging to the short-chain dehydrogenase/reductase (SDR) superfamily, catalyze the interconversion of 17-ketosteroids and 17beta-hydroxysteroids. nih.gov This activity is crucial for modulating the biological potency of steroid hormones within various tissues.

Multiple isoforms of 17beta-HSD exist, each with distinct substrate specificities, catalytic preferences (reductive or oxidative), and tissue expression patterns. Their involvement in the metabolism of this compound (also known as 5alpha-androstane-3alpha,17beta-diol (B1664111) or 3alpha-diol) and its precursors is complex. For instance, some isoforms are involved in the synthesis of potent androgens, while others are responsible for their inactivation.

One of the key reactions involving this enzyme family is the conversion of 5alpha-dihydrotestosterone (DHT), a potent androgen, into less active metabolites. Specifically, certain 17beta-HSD isoforms can metabolize DHT into 3alpha-diol and its stereoisomer, 3beta-diol. nih.gov This conversion represents a significant step in androgen inactivation. Conversely, other isoforms, such as HSD17B6, possess oxidative 3alpha-hydroxysteroid dehydrogenase (3alpha-HSD) activity, which can catalyze the reverse reaction, converting 5alpha-androstane-3alpha,17beta-diol back into the highly potent DHT. bioscientifica.commdpi.com This bidirectional control allows tissues to finely regulate their intracellular androgenic environment.

| Enzyme Isoform | Primary Function in Androgen Metabolism | Reaction Catalyzed |

|---|---|---|

| 17beta-HSD type 1 (HSD17B1) | Inactivation of DHT | DHT → 5alpha-androstane-3alpha,17beta-diol (3alpha-diol) |

| 17beta-HSD type 2 (HSD17B2) | Inactivation of potent androgens | Testosterone → Androstenedione |

| 17beta-HSD type 3 (HSD17B3) | Formation of potent androgens (primarily in testes) | Androstenedione → Testosterone |

| 17beta-HSD type 5 (AKR1C3) | Formation of potent androgens and precursors to 3alpha-diol | Androsterone → 5alpha-androstane-3alpha,17beta-diol |

| 17beta-HSD type 6 (HSD17B6) | Oxidative activity, re-synthesis of DHT | 5alpha-androstane-3alpha,17beta-diol → DHT |

Aldo-keto Reductase Family 1 Member C3 (AKR1C3) in Androgen Synthesis

Aldo-keto Reductase Family 1 Member C3 (AKR1C3), also designated as type 5 17beta-HSD, is a versatile and pivotal enzyme in androgen biosynthesis. birmingham.ac.ukoup.com Unlike most 17beta-HSDs which are part of the SDR family, AKR1C3 belongs to the aldo-keto reductase superfamily. nih.gov It plays a central role in multiple pathways leading to the synthesis of potent androgens, including the classical, alternative, and "backdoor" pathways. birmingham.ac.uk

AKR1C3's primary function is as a 17-ketosteroid reductase, catalyzing the conversion of weaker androgen precursors into more potent forms. birmingham.ac.ukoup.com Key reactions mediated by AKR1C3 include:

The conversion of androstenedione to testosterone. frontiersin.org

The reduction of 5alpha-androstane-3,17-dione (androstanedione) to DHT. birmingham.ac.uk

The conversion of dehydroepiandrosterone (B1670201) (DHEA) to androst-5-ene-3beta,17beta-diol. birmingham.ac.uk

Crucially, AKR1C3 is a key enzyme in the "backdoor" pathway of androgen synthesis. In this pathway, it catalyzes the conversion of androsterone to 5alpha-androstane-3alpha,17beta-diol, which serves as the penultimate precursor to DHT. bioscientifica.combirmingham.ac.uk This pathway is significant as it bypasses testosterone as an intermediate. nih.gov The expression and activity of AKR1C3 are particularly important in tissues that rely on local androgen synthesis, such as the prostate. birmingham.ac.ukfrontiersin.org

| Pathway | Substrate | Product | Significance |

|---|---|---|---|

| Classical Pathway | Androstenedione | Testosterone | Formation of the primary circulating androgen. |

| Alternate Pathway | 5alpha-androstane-3,17-dione | DHT | Bypasses testosterone to form the most potent androgen. |

| Backdoor Pathway | Androsterone | 5alpha-androstane-3alpha,17beta-diol | Key step in the testosterone-independent synthesis of DHT. birmingham.ac.uk |

| Adrenal Precursor Pathway | DHEA | Androst-5-ene-3beta,17beta-diol | Utilizes adrenal precursors for local androgen synthesis. birmingham.ac.uk |

Tissue and Regional Specificity of Biosynthesis in Experimental Models

Testicular Production in Developing Mammals (e.g., mouse, tammar wallaby)

In certain developing mammals, 5alpha-androstane-3alpha,17beta-diol is a major testicular androgen, produced via distinct metabolic routes.

Mouse: In immature mouse testes (specifically at 24-26 days of age), 5alpha-androstane-3alpha,17beta-diol (androstanediol) is the predominant androgen. nih.gov Research has identified two primary pathways for its synthesis. The main pathway involves the conversion of testosterone to DHT, which is then reduced to androstanediol. nih.gov A secondary, "backdoor" pathway also exists, proceeding from progesterone through several intermediates, including androsterone, to finally yield androstanediol. nih.gov Studies using knockout mouse models have demonstrated that steroid 5alpha-reductase 1, not type 2, is the essential isoenzyme for this synthesis in the immature testes. nih.gov However, this high production of androstanediol appears to be a postnatal event, as it is not detected in embryonic mouse testes during the period of primary male phenotypic development. nih.gov

Tammar Wallaby: The tammar wallaby (Macropus eugenii) provides a compelling model where 5alpha-androstane-3alpha,17beta-diol plays a primary role in male sexual development. In the male pouch young, the testes synthesize and secrete 5alpha-androstane-3alpha,17beta-diol, which is the key androgen responsible for virilizing the urogenital sinus and initiating prostate development. oup.comnih.gov Similar to the mouse, its synthesis in the wallaby testes occurs through two routes: a classical pathway via testosterone and DHT, and a "backdoor" pathway where 17-hydroxyprogesterone is converted to intermediates like 5alpha-pregnane-3alpha,17alpha-diol-20-one and androsterone, ultimately leading to 5alpha-androstane-3alpha,17beta-diol. nih.gov This testicular secretion of a 5alpha-reduced androgen that acts on peripheral tissues is a clear example of a specialized developmental strategy. bioscientifica.com

Cerebral and Peripheral Nervous System Synthesis (Neurosteroidogenesis)

The synthesis of steroids within the nervous system, termed neurosteroidogenesis, is critical for modulating neuronal function. This compound is among the neurosteroids produced locally in both the central and peripheral nervous systems. nih.gov These molecules are generated from circulating steroid precursors that cross the blood-brain barrier or from de novo synthesis from cholesterol within neural cells.

In the brain, enzymes required for the synthesis of 5alpha-androstane-3alpha,17beta-diol, including 5alpha-reductase and 3alpha-hydroxysteroid oxidoreductase (also known as 3alpha-HSD), are present. nih.gov These enzymes convert testosterone sequentially into DHT and then into 5alpha-androstane-3alpha,17beta-diol. nih.govnih.gov This local production allows for rapid, non-genomic modulation of neuronal excitability, particularly through interaction with neurotransmitter receptors like the GABA-A receptor. nih.gov

The peripheral nervous system (PNS) also has the capacity for neurosteroidogenesis. Schwann cells, the principal glial cells of the PNS, have been shown to contain the enzymatic machinery, specifically the 5alpha-reductase and 3alpha-HSD complex, necessary to convert steroid precursors like progesterone and testosterone into their 5alpha-reduced, 3alpha-hydroxy metabolites, including 5alpha-androstane-3alpha,17beta-diol. nih.gov

Adrenal and Ovarian Contribution in Animal Models

Adrenal Glands: The adrenal contribution to C19 androgen precursor production varies significantly between species. In humans, the adrenal gland is a major source of DHEA, which can be converted to more potent androgens in peripheral tissues. oaepublish.comnih.gov The human adrenal cortex expresses AKR1C3, which can convert androstenedione to testosterone. nih.gov However, common laboratory animal models like the mouse and rat appear to lack the necessary 17alpha-hydroxylase/17,20-lyase (CYP17A1) activity in their adrenal glands to produce significant amounts of C19 steroids like DHEA and androstenedione. nih.gov Therefore, in these specific rodent models, the adrenal glands are not considered a direct source of precursors for 5alpha-androstane-3alpha,17beta-diol synthesis. nih.gov

Ovaries: The ovary is another site of androgen production, and studies in animal models have confirmed the synthesis of 5alpha-androstane-3alpha,17beta-diol. In the immature female rat, the ovary is capable of producing this compound in vitro. nih.gov Studies measuring the levels of 5alpha-androstane-3alpha,17beta-diol in female rats approaching puberty found that both ovarian content and serum concentrations decreased as first ovulation neared. nih.gov However, on the afternoon of the first and second proestrus, a significant surge in both ovarian and serum concentrations of the steroid was observed, indicating dynamic regulation of its synthesis linked to the ovulatory cycle. nih.gov While 3alpha-diol has low affinity for the androgen receptor, it can be converted back to DHT, acting as a potential reservoir for potent androgens within the ovary. oup.com

Intracrine vs. Endocrine Pathways in Target Tissues

The biosynthesis and action of this compound and its related androgens are governed by two distinct physiological concepts: endocrine and intracrine pathways.

Endocrine Pathway: This is the classical model of hormone action where a gland (e.g., the testes) synthesizes an active hormone and secretes it into the bloodstream to act on distant target cells. The testicular secretion of 5alpha-androstane-3alpha,17beta-diol in the tammar wallaby pouch young is a prime example of an endocrine pathway, where the steroid is produced in the gonad and travels through the circulation to virilize the urogenital sinus. bioscientifica.comnih.gov

Intracrine Pathway: The concept of "intracrinology" describes the process where a target cell takes up inactive steroid precursors from circulation and converts them locally into active hormones, which then exert their effects within the same cell without ever being released back into the bloodstream. oaepublish.comnih.gov This mechanism is crucial for tissue-specific regulation of androgenic activity. Many peripheral tissues, such as the prostate, skin, and nervous system, express the necessary steroidogenic enzymes (e.g., 5alpha-reductase, 17beta-HSD, AKR1C3) to synthesize potent androgens like DHT, and subsequently metabolites like 5alpha-androstane-3alpha,17beta-diol, from circulating adrenal precursors like DHEA. nih.govoup.com This local synthesis allows a cell to control its own hormonal milieu, independent of the circulating levels of active hormones. oup.com The conversion of 5alpha-androstane-3alpha,17beta-diol back to DHT by enzymes like 17beta-HSD type 6 within a prostate cell is a clear example of intracrine metabolism that amplifies the local androgenic signal. mdpi.com

Mechanisms of Action and Receptor Interactions of 5alpha Androstan 3alpha Ol and Its Derivatives

Neurosteroid Activity and GABA-A Receptor Modulation

5alpha-Androstan-3alpha-ol is a potent endogenous neurosteroid that significantly influences neuronal excitability by interacting with the γ-aminobutyric acid type A (GABA-A) receptor. This interaction is non-genomic, meaning it occurs rapidly at the cell membrane and does not involve direct changes to gene expression. Its primary mechanism is the positive allosteric modulation of the receptor, which enhances the effects of the endogenous ligand, GABA.

Positive Allosteric Modulation of GABA-A Receptors

This compound and other related A-ring reduced neurosteroids are powerful positive allosteric modulators of the GABA-A receptor. researchgate.net They bind to a site on the receptor complex that is distinct from the GABA binding site itself. This binding event does not open the receptor's chloride ion channel directly but rather enhances the receptor's affinity for GABA. mdpi.com Consequently, when GABA binds, the channel opens more frequently or for a longer duration, leading to an increased influx of chloride ions into the neuron. mdpi.com This hyperpolarizes the cell membrane, making the neuron less likely to fire an action potential and thus increasing inhibitory neurotransmission throughout the nervous system. mdpi.com This potentiation of GABAergic inhibition is the foundation for the anxiolytic, sedative, and anticonvulsant effects associated with these neurosteroids. wikipedia.orgnih.gov

Subunit Compositional Influences on GABA-A Receptor Responsiveness

The GABA-A receptor is a pentameric ligand-gated ion channel assembled from a diverse family of subunits (e.g., α, β, γ, δ). The specific combination of these subunits determines the receptor's pharmacological and physiological properties, including its sensitivity to neurosteroids. nih.gov

Furthermore, the α (alpha) subunit composition is a critical determinant of neurosteroid action. Receptors containing the α5 subunit, which are highly expressed in brain regions associated with learning and memory like the hippocampus, are key targets. mdpi.comnih.gov Positive allosteric modulation of α5-containing GABA-A receptors has been linked to cognitive processes. nih.gov The differential effects of neurosteroids can be attributed to their varying affinities for receptors with distinct subunit makeups, such as those containing α1, α2, or α3 subunits, which are distributed differently throughout the brain and are involved in different neural circuits. nih.gov

Table 1: Influence of GABA-A Receptor Subunits on Neurosteroid Modulation

| Subunit | Typical Location | Primary Function | Sensitivity/Interaction with this compound |

|---|---|---|---|

| δ (Delta) | Extrasynaptic | Mediates tonic inhibition | Particularly sensitive; a preferential target for low concentrations of neurosteroids. nih.gov |

| α5 (Alpha-5) | Hippocampus, Cortex | Learning and memory, tonic inhibition. mdpi.comnih.gov | A key target; modulation affects cognitive functions. nih.gov |

| α1/α2/α3 | Synaptic | Mediate phasic inhibition | Differentially modulated, contributing to the diverse effects of neurosteroids across various neural circuits. nih.gov |

Synaptic and Extrasynaptic Receptor Interactions in Neuronal Models

GABA-A receptors are located at both synaptic and extrasynaptic sites on neurons, mediating two distinct forms of inhibition. mdpi.com

Synaptic Receptors: Located directly opposite presynaptic terminals releasing GABA, these receptors mediate rapid, transient "phasic" inhibition. This action is responsible for the precise, moment-to-moment control of neural signaling. Neurosteroids can prolong the duration of these inhibitory postsynaptic currents. researchgate.net

Non-Genomic Mechanisms of Action

The modulation of GABA-A receptors is the principal non-genomic mechanism of this compound. This term signifies that the effects are rapid (occurring within seconds to minutes) and are mediated at the cell surface, rather than through the slower process of altering gene transcription in the cell nucleus. nih.gov

In addition to its direct action on the GABA-A receptor, metabolites of this compound can trigger other non-genomic signaling cascades. For instance, the metabolite 5alpha-androstane-3alpha,17beta-diol (B1664111) has been shown to rapidly activate intracellular signaling pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/ERK pathways in astrocytes. nih.gov This rapid activation of kinase signaling cascades is another facet of its non-genomic action, influencing cell functions like survival and motility independently of nuclear receptor activation. nih.govharvard.edu

Androgen Receptor (AR) Interactions

While this compound itself is considered a weak androgen, its metabolites exhibit complex interactions with the androgen receptor (AR), primarily through indirect modulatory mechanisms rather than potent, direct activation.

Direct and Indirect AR Modulation by this compound Metabolites

The primary metabolite, 5alpha-androstane-3alpha,17beta-diol (also known as 3α-diol), has very little activity as a direct activator of the androgen receptor. frontiersin.org Its effects on AR-mediated processes appear to be more nuanced and context-dependent.

In certain cell types, such as optic nerve head astrocytes, 3α-diol can indirectly modulate the AR by increasing the total amount of AR protein without affecting the transcription of the AR gene itself. nih.gov This effect is mediated through the non-genomic activation of the PI3K/Akt signaling pathway. nih.gov This suggests an indirect regulatory role, where the metabolite influences the stability or translation of the receptor protein.

Conversely, in models of prostate cancer, 3α-diol has been found to support cell survival and proliferation through signaling pathways that are independent of the androgen receptor. nih.gov This highlights that the biological actions of this metabolite are not solely dependent on AR interaction and can diverge significantly from classical androgens like dihydrotestosterone (B1667394).

Table 2: Androgen Receptor Interaction Profile of this compound Metabolites

| Metabolite | Direct AR Activation | Indirect AR Modulation | Observed Mechanism |

|---|---|---|---|

| 5alpha-androstane-3alpha,17beta-diol (3α-diol) | Weak / Little activity. frontiersin.org | Yes. nih.gov | Increases AR protein levels (but not mRNA) in astrocytes via the PI3K/Akt pathway. nih.gov |

| 5alpha-androstane-3alpha,17beta-diol (3α-diol) | - | - | Promotes prostate cancer cell proliferation through AR-independent pathways. nih.gov |

Role in Androgen Signaling within Target Tissues in Research Models

While 5α-dihydrotestosterone (DHT) is recognized as the most potent androgen, its metabolite, 5α-androstane-3α,17β-diol (a derivative of 5α-Androstan-3α-ol), exhibits unique activities in androgen-sensitive tissues, particularly in prostate cancer research models. Studies using the human prostate cancer LNCaP cell line have revealed that this derivative can support cell survival and proliferation through pathways that are independent of the androgen receptor (AR). nih.gov

In contrast to DHT, 5α-androstane-3α,17β-diol was found to regulate distinct patterns of β-catenin and Akt expression and phosphorylation, even in LNCaP cells where the androgen receptor had been silenced. nih.gov Significantly, this compound, but not DHT, could support the proliferation of AR-silenced LNCaP cells and AR-negative PC-3 prostate cancer cells. nih.gov This suggests that the accumulation of 5α-androstane-3α,17β-diol in cancerous prostate tissue could potentially sustain cancer growth even during androgen deprivation therapy. nih.gov Further research using microarray and bioinformatics on LNCaP cells showed that the gene expression pattern stimulated by 5α-androstane-3α,17β-diol was more similar to that of epidermal growth factor (EGF) than to DHT, indicating it may stimulate prostate cell proliferation by engaging EGF-like signaling pathways alongside any potential androgen receptor pathway activity. nih.govwilddata.cn

Interactions with Other Receptor Systems in Experimental Settings

Beyond its role in androgen signaling, derivatives of 5α-Androstan-3α-ol have been shown to interact with other critical receptor systems in various experimental contexts.

Androsterone (B159326), also known as 5α-androstan-3α-ol-17-one, has been identified as a ligand for the Farnesoid X Receptor (FXR), a nuclear receptor primarily known for its role in bile acid metabolism. nih.govoup.comoup.com This interaction demonstrates a significant crossover between steroid hormone and bile acid signaling pathways. nih.gov

Experimental evidence has demonstrated this activation both in vivo and in vitro. In castrated male mice, treatment with androsterone led to the induction of the Small Heterodimer Partner (SHP) gene, a well-known FXR target gene. nih.govoup.com This effect was also observed in mouse AML-12 hepatocyte cell lines, where androsterone induced SHP expression with kinetics similar to the bile acid chenodeoxycholic acid (CDCA). nih.govoup.com The induction of SHP by androsterone was blocked by the FXR antagonist guggulsterone, confirming the dependency on FXR. nih.govoup.com

Direct binding of androsterone to the human FXR ligand-binding domain (LBD) has been confirmed using nuclear magnetic resonance spectroscopy, which also showed that this binding results in the recruitment of the steroid receptor coactivator protein-1 (SRC-1) peptide. nih.govoup.com Interestingly, there appears to be a species-specific difference in activation; androsterone activates the mouse FXR-LBD more strongly than the human FXR-LBD. nih.govoup.com

The related steroid androstenone is a well-established pheromone in pigs, capable of triggering sexual behaviors in sows through olfaction. nih.gov Recent research has focused on identifying the specific olfactory receptors (ORs) responsible for detecting this signal.

A high-throughput RNA-sequencing strategy was used to screen for genes in the pig olfactory epithelium that were altered after androstenone treatment. nih.gov This study successfully identified five specific olfactory receptors—OR2D2, OR8D1, OR8D2, OR10Z1, and OR7D4—that respond to androstenone. nih.gov Among these, pig OR7D4 showed the highest and most sensitive response to androstenone, with the response increasing as the concentration of androstenone rose. nih.gov Further analysis of the OR7D4 receptor structure identified two amino acid sites, F178 and T203, as key for recognizing androstenone. nih.govresearchgate.net This work provides a molecular basis for how androstenone is perceived in pigs. nih.gov The human olfactory receptor OR7D4 has also been linked to the perception of androstenone, with genetic variations in this receptor correlating to how individuals perceive androstenone in food products like pork. nih.govthepigsite.com

The broader class of neurosteroids, to which 5α-Androstan-3α-ol belongs, is known to modulate the function of various neurotransmitter receptors. Research has shown that certain gonadal steroids can act as functional antagonists at the 5-hydroxytryptamine type 3 (5-HT3) receptor, a ligand-gated ion channel. nih.gov Studies have demonstrated that testosterone (B1683101), along with other steroids, can allosterically modulate the 5-HT3 receptor. nih.gov The 5-HT3 receptor itself is a pentameric structure, forming an ion channel, and is involved in numerous physiological processes, including nausea and vomiting. youtube.com

Furthermore, there is evidence that androgens can affect neuronal systems by interacting with N-methyl-D-aspartate (NMDA) receptors. In a study on rats, androgens were shown to influence the size of motoneurons in the spinal nucleus of the bulbocavernosus by modulating the expression of the NMDA receptor subunit R1. nih.gov Castration reduced the expression of this subunit, an effect that was reversed by androgen replacement. nih.gov This suggests that androgens may exert some of their effects on the nervous system by altering the responsiveness of neurons to glutamate, the endogenous ligand for NMDA receptors. nih.gov While androsterone is known to act as a positive allosteric modulator of the GABA-A receptor, its direct and specific effects on NMDA and 5-HT3 receptors require further detailed investigation. wikipedia.orgnih.gov

Biological Roles and Effects in Experimental Systems and Models

Neurobiological and Behavioral Effects in Animal Models

The neurosteroid 5alpha-Androstan-3alpha-ol, a metabolite of testosterone (B1683101), demonstrates notable effects on the central nervous system in various animal studies. ebi.ac.ukfrontiersin.org Its actions are primarily mediated through its interaction with neurotransmitter systems, leading to observable changes in behavior, neuronal activity, and brain structure.

Research in rodent models has established that this compound and its related compounds possess both anxiolytic-like and anticonvulsant properties. These effects are largely attributed to their function as positive allosteric modulators of the GABA(A) receptor. nih.govresearchgate.net

Systemic administration of androstenol (B1195071), a structurally similar compound, resulted in anxiolytic-like effects in mice evaluated in the open-field and elevated zero-maze tests. researchgate.net The broader class of androstane (B1237026) neurosteroids, including this compound, is recognized for these properties. rti.orgfrontiersin.org

The anticonvulsant activity has been demonstrated across a range of seizure models in mice. Intraperitoneal injection of androsterone (B159326) (this compound-17-one) provided dose-dependent protection against seizures induced by various methods. nih.gov Similarly, androstenol conferred seizure protection in the 6-Hz electroshock and pentylenetetrazol models. researchgate.net These neurosteroids are considered broad-spectrum anticonvulsants, offering protection in models of temporal lobe epilepsy and against seizures induced by GABA-A receptor antagonists. frontiersin.orgresearchgate.net The unnatural enantiomer of androsterone has been found to be more potent as an anticonvulsant than the natural form. ebi.ac.uk

Table 1: Anticonvulsant Activity of Androstane Steroids in Mouse Models

| Compound | Seizure Model | Finding | Citation |

|---|---|---|---|

| Androsterone (this compound-17-one) | 6-Hz electrical stimulation | Protected mice in a dose-dependent fashion. | nih.gov |

| Androsterone (this compound-17-one) | Pentylenetetrazol | Protected mice in a dose-dependent fashion. | nih.gov |

| Androsterone (this compound-17-one) | Pilocarpine | Protected mice in a dose-dependent fashion. | nih.gov |

| Androsterone (this compound-17-one) | 4-aminopyridine (4-AP) | Protected mice in a dose-dependent fashion. | nih.gov |

| Androsterone (this compound-17-one) | Maximal electroshock | Protected mice in a dose-dependent fashion. | nih.gov |

| Androstenol | 6-Hz electroshock | Conferred seizure protection. | researchgate.net |

| Androstenol | Pentylenetetrazol | Conferred seizure protection. | researchgate.net |

The primary mechanism through which this compound and related neurosteroids exert their effects is by modulating neuronal excitability. mdpi.com They are potent positive modulators of the GABA(A) receptor, the main inhibitory neurotransmitter receptor in the mammalian brain. researchgate.netresearchgate.netfrontiersin.org

In whole-cell recordings from cerebellar granule cells and hippocampal CA1 pyramidal cells, androstenol and androstanediol (5alpha-androstane-3alpha,17beta-diol) enhance GABA-activated currents. researchgate.netresearchgate.net This potentiation of GABAergic transmission leads to a decrease in neuronal excitability. researchgate.net These neurosteroids can also directly activate GABA(A) receptors, though typically at higher concentrations. researchgate.net This activity is not shared by their 3-beta epimers, highlighting the stereospecificity of the interaction. nih.govresearchgate.netnih.gov

Emerging research points to a role for 5alpha-reduced metabolites of testosterone, such as 5alpha-androstane-3alpha,17beta-diol (B1664111) (3α-diol), in cognitive function, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD). uoguelph.caresearchgate.net Levels of these neuroprotective neurosteroids are often reduced in AD. uoguelph.ca

In the 3xTg-AD mouse model of Alzheimer's disease, long-term treatment with 3α-diol was observed to cause alterations in cognitive processes, including task acquisition and decisional speed. uoguelph.ca Studies suggest that these 5α-reduced neurosteroids may be key to the neuroprotective effects of their parent androgen, testosterone, and could contribute to observed sex differences in the incidence and progression of AD. researchgate.netresearchgate.net For instance, hippocampal amyloid β levels were found to be substantially higher in female 3xTg-AD mice compared to males. researchgate.net Other research using AD mouse models has shown that positive modulation of specific GABA-A receptors can prevent or reverse cognitive deficits. nih.gov

The influence of this compound extends to the structural plasticity of neurons. Studies in animal models indicate that these neurosteroids can impact dendritic morphology, which is critical for neuronal connectivity and function.

In the 3xTg-AD mouse model, treatment with 5alpha-androstane-3alpha,17beta-diol (3α-diol) led to changes in dendritic branching and length. uoguelph.ca Conversely, inhibiting the enzyme 5α-reductase, which is responsible for producing these metabolites, was shown to reduce dendritic branching and spine density in the CA3 region of the hippocampus in male 3xTg-AD mice. researchgate.netresearchgate.net This suggests that endogenous 5α-reduced neurosteroids are important for maintaining normal dendritic structure. Furthermore, chronic treatment with a positive allosteric modulator of α5-GABA-A receptors was found to prevent the loss of spine density and dendritic length in the 5xFAD mouse model of AD, despite the accumulation of β-amyloid. nih.gov

Developmental and Reproductive Biology in Animal Models

Beyond its neurobiological roles, this compound is a key intermediate in an alternative pathway of androgen synthesis that is crucial for normal male development in several species.

The "backdoor pathway" is an alternative route of androgen synthesis that produces the potent androgen dihydrotestosterone (B1667394) (DHT) while bypassing the conventional intermediates androstenedione (B190577) and testosterone. nih.govwikipedia.orgresearchgate.net In this pathway, precursors like progesterone (B1679170) or 17α-hydroxyprogesterone are converted through a series of steps into 5α-androstane-3α,17β-diol (adiol). nih.govwikipedia.org

This adiol is then secreted and acts as the circulating precursor to DHT. researchgate.netbioscientifica.com In target tissues, such as those of the urogenital sinus and genital tubercle, adiol is oxidized to DHT, which then carries out the virilization of the male external genitalia. nih.govbioscientifica.com This pathway, first discovered in the tammar wallaby, has since been shown to be essential for normal male development in various mammals, including humans, working in concert with the classic androgen pathway. researchgate.netbioscientifica.com

Studies in immature mouse testes have identified two pathways for the synthesis of androstanediol, the predominant androgen at this stage. nih.gov One of these routes resembles the backdoor pathway. However, research on embryonic mouse testes suggests that testicular androstanediol formation may not play a role in the initial male phenotypic differentiation in mice, as only testosterone and androstenedione were identified as androgens during that specific developmental window. nih.gov

Presence and Significance in Immature Testes of Mammalian Species

The compound 5α-androstane-3α,17β-diol is recognized as the primary androgen in the testes of immature mice. researchgate.net Research indicates that its synthesis occurs through two main pathways. The predominant pathway involves the conversion of testosterone to dihydrotestosterone (DHT), which is then metabolized into androstanediol. researchgate.net A secondary pathway utilizes progesterone as a precursor, which is converted through several intermediates to androstanediol. researchgate.net

Studies involving mice deficient in specific enzymes have clarified the roles of different 5α-reductase isoenzymes in this process. The formation of androstanediol was found to be normal in mice lacking steroid 5α-reductase 2, but it was absent in those deficient in steroid 5α-reductase 1. researchgate.net This finding suggests that 5α-reductase 1 is the key enzyme responsible for androstanediol synthesis in the immature testes. researchgate.net In the postnatal rat testis, the activity of both 5α-reductase isoenzymes, 5αR1 and 5αR2, is low in the prepubertal stage, peaks during puberty, and then declines to lower levels in adulthood. researchgate.net This developmental pattern is mirrored by the testicular production of 5α-reduced metabolites, indicating that both isoenzymes likely contribute to the pubertal peak in the biosynthesis of these androgens. researchgate.net

The peak in the activity of 5α-reductase isoenzymes and the production of 5α-reduced metabolites coincides with the first wave of spermatogenesis in rats, suggesting a potential role for these metabolites in the initiation of this process. researchgate.net However, the precise role of androstanediol in male phenotypic differentiation during embryonic development appears to be limited, as studies on embryonic mouse testes have shown that androstenedione and testosterone are the only androgens identified after incubation with progesterone. researchgate.net

Table 1: 5α-Reductase Isoenzyme Activity in Immature Testes

| Species | Isoenzyme | Role in Androstanediol Synthesis | Developmental Pattern |

|---|---|---|---|

| Mouse | 5α-reductase 1 | Essential for synthesis | Not detailed in provided context |

| Mouse | 5α-reductase 2 | Not essential for synthesis | Not detailed in provided context |

| Rat | 5αR1 and 5αR2 | Both contribute to pubertal peak | Low in prepubertal, peaks during puberty, declines in adulthood researchgate.net |

Pheromonal Communication in Animal Studies

The related compound, 5α-androst-16-en-3α-ol, also known as androstenol, has been identified as a significant pheromone in several mammalian species, most notably in pigs. google.comnih.gov In boars, high concentrations of androstenol and the related 5α-androst-16-en-3-one are found in their saliva. nih.gov These steroids are bound and concentrated by specific proteins in the saliva. nih.gov When an estrous sow is exposed to these compounds, it elicits a specific mating behavior. google.com

Androstenol's pheromonal properties are not limited to pigs. It has been found in humans as well, present in axillary sweat, urine, blood plasma, and saliva. smolecule.com While its precise role in human chemical communication is still under investigation, its structural similarity to endogenous neurosteroids that modulate GABA-A receptors suggests potential neuromodulatory effects. nih.govresearchgate.net Studies have shown that androstenol can act as a positive modulator of GABA-A receptors, which could be a molecular target for its pheromonal activity. nih.govresearchgate.net This is supported by its high volatility and lipophilicity, which are suitable characteristics for a pheromone. nih.gov

Table 2: Pheromonal Activity of Androstenol in Animal Studies

| Species | Source of Pheromone | Observed Effect | Reference |

|---|---|---|---|

| Pig | Boar Saliva | Induces mating behavior in estrous sows | google.comnih.gov |

| Human | Axillary sweat, urine, blood plasma, saliva | Potential neuromodulatory effects via GABA-A receptors | smolecule.comnih.govresearchgate.net |

Immunomodulatory Roles (e.g., Anti-inflammatory properties in brain)

While direct studies on the immunomodulatory roles of 5α-Androstan-3α-ol are limited in the provided context, the broader class of neurosteroids, to which it belongs, is known to have such effects. Neurosteroids can modulate neuronal excitability and have been shown to possess anti-inflammatory properties. researchgate.netmdpi.com For instance, the progesterone metabolite allopregnanolone (B1667786) has demonstrated neuroprotective effects by alleviating neurobehavioral deficits and reducing inflammation. mdpi.com

Research on related synthetic steroid analogs has also pointed towards immunomodulatory potential. google.com These compounds are being investigated for their ability to modulate immune responses and inhibit pathogen replication. google.com Given that neurosteroids like 5α-Androstan-3α-ol can be synthesized within the brain and can influence neural cell survival, it is plausible that they contribute to the regulation of neuroinflammation. researchgate.netuoguelph.ca Studies on a mouse model of Alzheimer's disease have suggested that the androgen-derived metabolite 3α-diol may contribute to neuroprotection. uoguelph.ca

Studies on this compound in Specific Organ Systems (e.g., Prostate, Peripheral Nerves)

Prostate:

In the context of the prostate, 5α-androstane-3α,17β-diol (referred to as 3α-diol) has been shown to support the survival and proliferation of human prostate cancer cells through signaling pathways that are independent of the androgen receptor (AR). nih.gov This is significant because androgen deprivation therapy, a common treatment for advanced prostate cancer, focuses on suppressing potent androgens like testosterone and dihydrotestosterone (DHT) or inactivating the AR. nih.gov The ability of 3α-diol to promote cancer cell growth in the absence of a functional AR suggests it could play a role in the progression to androgen-independent prostate cancer. nih.gov

Research has shown that in androgen-sensitive human prostate cancer LNCaP cells, 3α-diol regulates unique patterns of β-catenin and Akt expression, as well as Akt phosphorylation, differently from DHT. nih.gov Importantly, the androgenic effects of 3α-diol in prostate cells are not due to its conversion back to DHT. nih.gov

Peripheral Nerves:

Studies in rats have demonstrated the presence of an active metabolism of testosterone in the sciatic nerve. nih.gov Testosterone is converted to both DHT and 5α-androstane-3α,17β-diol (3α-diol) in this peripheral nerve. nih.gov Notably, the formation of DHT in the sciatic nerve is comparable to that in the subcortical white matter of the brain and higher than in the cerebral cortex. nih.gov Furthermore, unlike in central nervous system structures where 3α-diol is produced in small amounts, its production in the sciatic nerve is similar to that of DHT. nih.gov

The enzymatic machinery for this conversion, the 5α-reductase-3α-hydroxysteroid-dehydrogenase system, is present in the peripheral nervous system. frontiersin.org This system converts testosterone into its more active 5α-reduced metabolites. frontiersin.org Age-related changes have been observed, with the formation of DHT and particularly 3α-diol being significantly lower in the sciatic nerve of aged rats compared to younger animals. nih.gov This suggests a potential role for these neuroactive steroids in the maintenance and function of peripheral nerves, which may decline with age. nih.govnih.gov

Table 3: Role of 5α-Androstan-3α-ol in Specific Organ Systems

| Organ System | Key Findings | Significance |

|---|---|---|

| Prostate | Supports survival and proliferation of androgen receptor-negative prostate cancer cells. nih.gov | May contribute to androgen-independent prostate cancer progression. nih.gov |

| Peripheral Nerves | Actively produced from testosterone in the sciatic nerve. nih.gov | Levels decline with age, suggesting a role in nerve health and function. nih.govnih.gov |

Research Methodologies and Analytical Approaches for 5alpha Androstan 3alpha Ol Research

Quantification Techniques in Biological Matrices

Accurate measurement of 5alpha-Androstan-3alpha-ol in biological matrices such as plasma, serum, and tissue is fundamental to understanding its physiological and pathological roles. Several highly sensitive and specific analytical methods have been developed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-Flame Ionization Detector (FID)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. wiley.com For the analysis of steroids like this compound, which are not inherently volatile, a chemical derivatization step is necessary to increase their volatility and improve their chromatographic properties. lawdata.com.twmdpi.com This often involves converting hydroxyl groups into more volatile ethers, such as trimethylsilyl (B98337) (TMS) ethers or tert-butyldimethylsilyl ethers. nih.gov

Following derivatization, the sample is introduced into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. nih.gov The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for both identification and quantification. nih.gov Selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte. nih.gov

In some applications, a flame ionization detector (FID) is used in conjunction with or as an alternative to a mass spectrometer. researchgate.netnih.gov While FID provides good sensitivity for organic compounds, it is not as selective as MS. researchgate.netnih.gov Studies have shown that both GC-MS and GC-FID can yield comparable quantitative results for the analysis of related androstenol (B1195071) compounds. researchgate.netnih.gov

A study on human semen utilized capillary GC-MS to identify and quantify several C19 steroids, including a related compound, 5alpha-androst-16-en-3alpha-ol. nih.gov The hydroxyl groups were converted to tert-butyldimethylsilyl ethers for qualitative analysis and trimethylsilyl ethers for quantitative analysis, with quantification achieved using selected ion monitoring and appropriate internal standards. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS, LC-ESI-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for steroid analysis due to its high specificity, sensitivity, and versatility. researchgate.netnih.gov This technique is particularly well-suited for analyzing non-volatile and thermally labile molecules like steroids without the need for derivatization, although derivatization can be used to enhance sensitivity. researchgate.netmsacl.org

In LC-MS/MS, the sample is first separated by liquid chromatography, typically using a reversed-phase column. msacl.org The eluent from the LC system is then introduced into the mass spectrometer, most commonly using an electrospray ionization (ESI) source, which generates gas-phase ions from the liquid sample. researchgate.netnih.gov These ions are then subjected to tandem mass spectrometry (MS/MS), where a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM), provides a high degree of selectivity and sensitivity for quantification. researchgate.netnih.gov

LC-MS/MS methods have been developed and validated for the quantification of neuroactive androgens, including 5alpha-androstane-3alpha,17beta-diol (B1664111) (a closely related compound), in rat brain and serum. researchgate.netnih.gov These methods often involve an initial sample preparation step, such as solid-phase extraction, followed by derivatization with an ESI-active reagent to improve ionization efficiency. researchgate.netnih.gov Such methods have demonstrated excellent reproducibility and accuracy, with low intra- and inter-assay relative standard deviations. researchgate.netnih.gov One established LC-MS/MS assay for 3alpha-androstanediol in rat plasma reported a detection limit of 2 ng/ml and a linear range of 10-2000 ng/ml from a 200 µl plasma sample. nih.gov

Radioimmunoassay (RIA)

Radioimmunoassay (RIA) is a highly sensitive immunological technique that can be used to measure the concentration of antigens, such as steroid hormones, in biological fluids. ibl-america.com The principle of RIA is based on the competitive binding of a radiolabeled antigen and an unlabeled antigen (from the sample) to a limited amount of a specific antibody. ibl-america.com

To perform an RIA for this compound or its metabolites, antibodies specific to the compound are required. nih.gov These antibodies can be produced by immunizing animals with the steroid conjugated to a larger carrier protein. nih.gov In the assay, a known quantity of radioactively labeled steroid is mixed with a known amount of the antibody. ibl-america.com When the biological sample containing the unlabeled steroid is added, it competes with the radiolabeled steroid for binding to the antibody. ibl-america.com After an incubation period, the antibody-bound and free steroids are separated, and the radioactivity of the antibody-bound fraction is measured. The concentration of the steroid in the sample is then determined by comparing the results to a standard curve.

A simultaneous RIA procedure has been described for measuring testosterone (B1683101), 5alpha-dihydrotestosterone (DHT), 5alpha-androstane-3alpha,17beta-diol, and 5alpha-androstane-3beta,17beta-diol in the plasma of adult male rabbits. nih.gov This method highlights the utility of RIA for the simultaneous measurement of multiple related steroids in a single sample. nih.gov

Sample Preparation Methods (e.g., Solid-Phase Extraction, Chemical Derivatization)

Effective sample preparation is a critical step in the analysis of this compound from complex biological matrices to remove interfering substances and concentrate the analyte of interest. sigmaaldrich.comlcms.cz

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and pre-concentration prior to chromatographic analysis. sigmaaldrich.com It involves passing the liquid sample through a solid sorbent material that selectively retains the analyte, while matrix interferences pass through. sigmaaldrich.com The analyte is then eluted from the sorbent with a small volume of a different solvent. scharlab.com The choice of sorbent and solvents depends on the chemical properties of the analyte and the matrix. scharlab.com SPE is a versatile method used in conjunction with both GC-MS and LC-MS/MS analyses of steroids. researchgate.netnih.govresearchgate.netphorteeducacional.com.br For instance, a method for determining a related compound, 5alpha-androst-16-en-3alpha-ol, in truffle fermentation broth utilized SPE for sample cleanup before GC-FID/EIMS analysis. researchgate.netnih.gov

Chemical Derivatization is often employed, particularly for GC-MS analysis, to improve the analytical characteristics of the target compound. lawdata.com.tw Derivatization can increase the volatility and thermal stability of the analyte, as well as enhance its chromatographic separation and detection sensitivity. lawdata.com.twmdpi.com Common derivatization reactions for steroids include silylation, which converts hydroxyl groups to silyl (B83357) ethers, and acylation. lawdata.com.twmdpi.com For LC-MS/MS, derivatization with reagents that have high proton affinity can be used to improve ESI efficiency and, consequently, the sensitivity of the assay. researchgate.net For example, isonicotinoyl azide (B81097) has been used as a derivatization reagent for the analysis of neuroactive androgens in rat brain and serum by LC-ESI-MS/MS. researchgate.netnih.gov

In Vitro Experimental Models

In vitro experimental models are indispensable for investigating the cellular and molecular mechanisms of action of this compound. These systems allow for controlled experiments to be conducted outside of a living organism.

Cell Culture Systems (e.g., Cerebellar Granule Cells, HEK293 Cells, AML-12 Cells)

Cerebellar Granule Cells (CGCs): Primary cultures of cerebellar granule cells are a well-established model for studying neuronal function and the effects of neuroactive steroids. These cells are particularly useful for investigating the modulation of GABA-A receptors, a known target for many neurosteroids. Electrophysiological techniques, such as whole-cell patch-clamp recordings, are used to measure the effects of compounds like this compound and its analogs on GABA-activated currents in these cells. researchgate.netnih.gov For example, studies have shown that the related pheromone androstenol can enhance GABA-activated currents in cultured cerebellar granule cells, indicating its role as a positive modulator of GABA-A receptors. researchgate.net

HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are a versatile and widely used cell line in biomedical research. nih.gov They are easily transfected, making them an ideal system for expressing specific recombinant proteins, such as receptor subunits, to study their function in isolation. researchgate.net In the context of this compound research, HEK293 cells have been used to express different combinations of GABA-A receptor subunits to investigate the subtype-selectivity of neurosteroid action. researchgate.net These cells have also been utilized to study the biosynthetic pathways of related steroids by stably expressing key enzymes like 3beta-hydroxysteroid dehydrogenase and 5alpha-reductase. researchgate.net Furthermore, the endogenous expression of 5alpha-reductase type II in HEK293 cells makes them a relevant model for studying the metabolism of androgens. nih.gov

AML-12 Cells: The alpha mouse liver 12 (AML12) cell line is a non-transformed murine hepatocyte cell line that retains many of the characteristics of normal hepatocytes. bcrj.org.br These cells are a valuable in vitro model for studying liver-specific functions, including drug and steroid metabolism. biorxiv.orgnih.govnih.gov AML12 cells express various liver-specific proteins and are a suitable host for transfection studies. bcrj.org.br They have been used to investigate cellular processes such as endoplasmic reticulum stress, autophagy, and inflammatory responses in the context of liver physiology and pathology. biorxiv.orgnih.govdergipark.org.tr Given that the liver is a primary site of steroid metabolism, AML12 cells provide a relevant system for studying the hepatic metabolism of this compound and its effects on hepatocyte function.

Table of Research Findings in Cell Culture Systems

| Cell Line | Experimental Focus | Key Findings | Citation |

|---|---|---|---|

| Cerebellar Granule Cells | Modulation of GABA-A receptors | The related steroid androstenol enhances GABA-activated currents, demonstrating positive allosteric modulation. | researchgate.net |

| HEK293 Cells | Recombinant GABA-A receptor studies | Used to express specific GABA-A receptor subunit combinations to dissect the molecular targets of neurosteroids. | researchgate.net |

| HEK293 Cells | Steroid biosynthesis | Transfected cells expressing steroidogenic enzymes demonstrated the conversion of precursors to androstenol. | researchgate.net |

| HEK293 Cells | Endogenous enzyme activity | Found to endogenously express active 5alpha-reductase type II, relevant for androgen metabolism studies. | nih.gov |

| AML-12 Cells | Hepatocyte function and metabolism | Used as a model for normal hepatocyte physiology, suitable for studying hepatic steroid metabolism and its effects. | bcrj.org.br |

In Vivo Experimental Models

In vivo models are essential for understanding the physiological and behavioral effects of this compound in a complete, living system, encompassing complex feedback loops and interactions between different organ systems.

Rodents are the most commonly used animal models in this compound research due to their well-characterized genetics, relatively short reproductive cycles, and the availability of extensive research tools.

Mice: Standard inbred mouse strains are used to study the behavioral and physiological effects of this compound, such as its anticonvulsant and anxiolytic-like properties. researchgate.net Genetically modified mouse models have been particularly insightful. For example, studies in mice with targeted deletions (knockouts) of the genes for 5α-reductase type 1 (Srd5a1) or type 2 (Srd5a2) have clarified the specific roles of these isoenzymes in the synthesis of this compound in tissues like the immature testes. nih.gov Research using Srd5a1 knockout mice demonstrated that this enzyme is essential for the formation of this compound in immature testes via both the classical and an alternative "backdoor" pathway. nih.gov Models of neurodegenerative diseases, such as the 3xTg mouse model for Alzheimer's disease, are used to investigate the potential neuroprotective roles of this compound. uoguelph.ca

Rats: Rats, particularly strains like Long-Evans and Sprague-Dawley, are frequently used in neuroendocrine and behavioral studies. Research in gonadectomized (castrated) male rats allows scientists to eliminate endogenous gonadal steroids and then systematically replace specific androgens like DHT or this compound to study their isolated effects on phenomena like cognitive performance in tasks such as the inhibitory avoidance test. nih.gov These models have been instrumental in showing that the cognitive-enhancing effects of testosterone can be mediated, at least in part, by its 5α-reduced metabolites acting within the hippocampus. nih.govbrieflands.com

Non-rodent models offer unique physiological or developmental characteristics that can provide novel insights into the roles of this compound.

Tammar Wallaby (Macropus eugenii): This marsupial has been a seminal model for discovering an alternative "backdoor" pathway of androgen synthesis. bioscientifica.com Research in tammar wallaby pouch young revealed that their testes produce and secrete large amounts of this compound, which is then converted to DHT in peripheral target tissues to drive virilization of the urogenital sinus. bioscientifica.comnih.gov This was a critical finding, demonstrating a physiological context where this compound acts as a circulating pro-hormone for DHT, a pathway that has since been implicated in certain human developmental and pathological conditions. bioscientifica.com

Swine (Boar/Pig): The boar is a significant model for research on steroidal pheromones. The related compound 5α-androst-16-en-3α-ol is a known pheromone in pigs. nih.govresearchgate.net Research on boars has involved in vivo infusions of labeled steroids into the spermatic artery to study testicular metabolism and secretion patterns of androgens and related compounds into the blood. nih.gov Furthermore, studies in swine have examined receptor binding in olfactory tissues and the concentrations of these steroids in saliva and fat tissue. nih.govresearchgate.net While much of this work focuses on the 16-ene steroids, the methodologies are directly applicable to the study of this compound metabolism and function. Hemodynamic studies in anesthetized pigs have also been used to characterize the cardiovascular effects of synthetic aminosteroid (B1218566) analogs related to this compound. nih.gov

| Model | Species | Key Research Area | Significant Finding |

| Rodent | Mouse (including knockout lines) | Genetics of steroid synthesis, neuroprotection | 5α-reductase 1 is critical for testicular this compound synthesis in immature mice. nih.gov |

| Rodent | Rat | Neuroendocrinology, cognition | Hippocampal conversion of DHT to this compound contributes to enhanced cognitive performance. nih.gov |

| Non-Rodent | Tammar Wallaby | Developmental biology, steroidogenesis | Discovered the "backdoor" pathway where this compound is a circulating pro-androgen. bioscientifica.comnih.gov |

| Non-Rodent | Swine (Boar) | Pheromone biology, steroid metabolism | Characterized in vivo testicular metabolism and secretion of related androgenic steroids. nih.gov |

Pharmacological intervention studies involve administering drugs that inhibit specific enzymes in the steroidogenic pathway to understand the functional consequences of reducing the synthesis of certain steroids.

5α-Reductase Inhibitors (e.g., Finasteride (B1672673), Dutasteride): These drugs are powerful tools in both preclinical and clinical research. wikipedia.orgamegroups.org In rodent models, inhibitors like finasteride, which blocks 5α-reductase, are used to prevent the conversion of testosterone to DHT and, consequently, the formation of this compound from DHT. uoguelph.caresearchgate.net By observing the behavioral or physiological changes that occur following inhibitor administration, researchers can infer the roles of 5α-reduced steroids. For example, studies have used finasteride to investigate the contribution of these metabolites to anxiety, depression, and cognitive function. uoguelph.caresearchgate.net Similarly, administering the 3α-HSD inhibitor indomethacin (B1671933) directly into the hippocampus of rats has been shown to block the local formation of this compound from DHT and attenuate the cognitive-enhancing effects of androgens. nih.gov These pharmacological studies provide functional evidence for the importance of the metabolic pathways leading to this compound.

Advanced Analytical Techniques in this compound Research

The study of this compound, a neurosteroid with significant biological roles, necessitates sophisticated analytical methods to accurately identify, quantify, and understand its metabolic pathways and functional effects. Advanced techniques, including isotopic labeling, detailed spectroscopic and chromatographic discrimination, and gene expression analysis, are crucial for advancing research in this field.

Isotopic Labeling and Tracing (e.g., Deuterium-labeled steroids)

Isotopic labeling is a powerful tool for tracing the metabolic fate of this compound and related steroids in biological systems. This methodology involves replacing one or more atoms of the steroid molecule with their heavier, stable isotopes, most commonly deuterium (B1214612) (²H) or carbon-13 (¹³C). These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by mass spectrometry.

Key Applications and Findings:

Metabolic Pathway Elucidation: By administering deuterium-labeled precursors, researchers can track their conversion into various metabolites. For instance, studies have utilized deuterium-labeled androsterone (B159326) (this compound-17-one) to synthesize trideuterated 5alpha-androstane-3alpha,17beta-diol. nih.gov This allows for precise tracking of the metabolic pathways.

Quantitative Analysis: Stable isotope-labeled steroids serve as ideal internal standards in quantitative mass spectrometry assays. biorxiv.orgscience.gov This is because they co-elute with the analyte of interest and experience similar ionization and fragmentation, correcting for matrix effects and improving the accuracy of quantification in complex biological samples like plasma and brain tissue. researchgate.net

Distinguishing Endogenous vs. Exogenous Steroids: Isotopic ratio mass spectrometry can be employed to differentiate between naturally occurring (endogenous) steroids and those introduced from an external (exogenous) source. This is particularly relevant in anti-doping research, where the hydrogen isotope ratio of urinary steroids, including metabolites of this compound, can be analyzed. researchgate.net A change in the isotopic composition of drinking water, for example, has been shown to alter the hydrogen isotope ratio of urinary steroids. researchgate.net

Examples of Deuterium-Labeled Steroids in Research:

| Labeled Compound | Application | Reference |

| 5alpha-[16,16-²H₂]androstan-3alpha-ol-17-one | Synthesis of trideuterated 5alpha-androstane-3alpha,17beta-diol | nih.gov |

| This compound-17-one-16,16-d2 | Isotopic labeling for research | lgcstandards.com |

| This compound-17-one-2,2,3,4,4-d5 | Stable isotope for use as an internal standard | qmx.com |

| 5-alpha-Dihydrotestosterone (2,2,4,4-D₄) | Clinical MS, Metabolism, Metabolomics | isotope.com |

Spectroscopic and Chromatographic Discrimination of Isomers and Related Compounds

The accurate identification and quantification of this compound are complicated by the existence of numerous isomers with identical mass but different stereochemistry and functional group positions. Advanced chromatographic and spectroscopic techniques are essential to differentiate these closely related compounds.

Chromatographic Techniques:

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are fundamental techniques for separating steroid isomers. The choice of stationary phase and mobile phase is critical for achieving optimal separation. researchgate.netnih.govnih.gov For instance, thin-layer chromatography has been modeled to find the optimal mobile phase for separating androstane (B1237026) isomers. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC): UHPLC offers higher resolution and sensitivity compared to conventional HPLC, enabling better separation of complex mixtures of steroids and their metabolites in biological samples like urine. tandfonline.comtandfonline.com

Spectroscopic Techniques:

Mass Spectrometry (MS): When coupled with chromatography (GC-MS, LC-MS), mass spectrometry provides structural information based on fragmentation patterns. nih.govacs.org Tandem mass spectrometry (MS/MS) further enhances specificity and sensitivity, allowing for the quantification of low-level analytes in complex matrices. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for the structural elucidation of steroids, providing detailed information about the chemical environment of each proton and carbon atom, which is crucial for distinguishing between isomers. google.com

Key Research Findings:

A study on the separation of androstane isomers highlighted the importance of mathematical modeling to optimize thin-layer chromatographic conditions. researchgate.net

Researchers have developed specific and sensitive capillary gas chromatography methods to determine four isomeric vasodilating organic mononitrates in rat plasma, demonstrating the capability of GC to separate closely related isomers. nih.gov

UHPLC-MS/MS methods have been successfully developed and validated for the determination and confirmation of various steroid-related compounds in bovine and porcine urine. tandfonline.comtandfonline.com

Discrimination of Isomers:

| Isomer Pair Example | Analytical Challenge |

| This compound vs. 5beta-Androstan-3alpha-ol | Differ in the stereochemistry at the A/B ring junction. |

| 3alpha-hydroxy vs. 3beta-hydroxy steroids | Differ in the orientation of the hydroxyl group at C3. |

| 17-oxo vs. 17-hydroxy steroids | Differ in the functional group at the C17 position. |

Gene Expression Analysis (e.g., Real-time PCR) in Research Models

Understanding the biological effects of this compound involves studying its influence on gene expression. Gene expression analysis helps to identify the molecular pathways and cellular processes modulated by this neurosteroid.

Methods for Gene Expression Analysis:

Real-time Polymerase Chain Reaction (Real-time PCR or qPCR): This technique is used to quantify the expression levels of specific genes of interest. It is a highly sensitive and specific method for validating changes in gene expression observed in broader screening assays. glpbio.comnih.gov

Microarray Analysis: Microarrays allow for the simultaneous measurement of the expression levels of thousands of genes, providing a global view of the transcriptional response to this compound. criver.com

RNA Sequencing (RNA-Seq): Utilizing next-generation sequencing, RNA-Seq provides a comprehensive and unbiased profile of the entire transcriptome, enabling the discovery of novel genes and pathways affected by this compound. criver.comcd-genomics.com

Research Applications and Findings:

Studies have used real-time PCR to investigate the effect of androsterone, a metabolite of this compound, on the expression of genes regulated by the farnesoid X receptor (FXR). glpbio.com These studies showed that androsterone treatment leads to a significant induction of the small heterodimer partner (SHP) gene. glpbio.com

In mouse models, quantitative Real-time PCR has been used to determine the tissue-specific expression of 3alpha-hydroxysteroid dehydrogenase (3alpha-HSD), an enzyme involved in the metabolism of this compound. nih.gov This research revealed that the enzyme is predominantly expressed in female-specific tissues. nih.gov

Gene expression profiling in various research models, including cell cultures and animal models, helps to elucidate the mechanisms of action of compounds like this compound and can aid in the identification of potential biomarkers. glpbio.comcriver.comepistem.co.uk

Future Directions and Emerging Research Avenues

Elucidation of Novel Metabolic Pathways and Enzymatic Activities

The biosynthesis and degradation of 5α-Androstan-3α-ol are complex processes involving a variety of enzymes. While the classical pathways are relatively well-understood, future research is expected to uncover alternative or "backdoor" metabolic routes and characterize the enzymatic players involved.

In immature mouse testes, 5α-androstane-3α,17β-diol is known to be formed via two primary pathways. nih.gov The main pathway involves the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), which is then metabolized to 5α-androstane-3α,17β-diol. A secondary pathway originates from progesterone (B1679170). nih.gov Research indicates that steroid 5α-reductase 1, not isoenzyme 2, is crucial for these conversions in this context. nih.gov A key area of future investigation is the exploration of similar alternative pathways in various human tissues. For instance, the "backdoor pathway" for DHT synthesis, which utilizes 5α-reductase-3 to metabolize progesterone, could also be relevant for producing 5α-Androstan-3α-ol derivatives and warrants further study. nih.gov